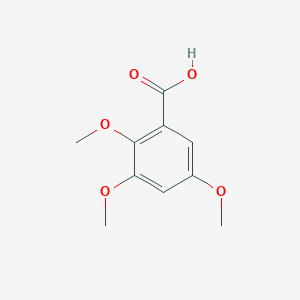

2,3,5-trimethoxybenzoic Acid

Description

Contextual Significance of Substituted Benzoic Acids in Contemporary Chemical Research

Substituted benzoic acids are a class of organic compounds that have garnered extensive research interest due to their diverse applications and fundamental role in understanding chemical principles. libretexts.org The presence of various substituents on the benzene (B151609) ring can profoundly influence the acidity, reactivity, and physical properties of the benzoic acid molecule. libretexts.orgmdpi.com For instance, electron-withdrawing groups, such as a nitro group, tend to increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion. libretexts.org Conversely, electron-donating groups generally decrease acidity. libretexts.org This predictable influence of substituents on the electronic environment of the aromatic ring is a central concept in physical organic chemistry, often quantified by the Hammett equation. mdpi.com

The ability to tune the properties of benzoic acid derivatives through substitution makes them valuable building blocks in various fields. acs.orgchemscene.com In medicinal chemistry, they serve as precursors for the synthesis of a wide range of pharmaceuticals. cymitquimica.comsolubilityofthings.com The specific substitution pattern can dictate the biological activity of the final compound. solubilityofthings.com In materials science, substituted benzoic acids are investigated for the development of new polymers and other advanced materials. acs.org Furthermore, their self-association behavior in solution, driven by hydrogen bonding and other weak interactions, is a subject of ongoing study with implications for crystallization processes and supramolecular chemistry. acs.org

Historical Trajectories and Milestones in the Study of Methoxy-Substituted Benzoic Acids

The study of methoxy-substituted benzoic acids has a rich history intertwined with the development of organic synthesis and the exploration of natural products. Early research often focused on the isolation and characterization of these compounds from natural sources. solubilityofthings.comnih.gov For example, 3,4,5-trimethoxybenzoic acid is also known as eudesmic acid, hinting at its natural origins. solubilityofthings.comfishersci.pt

A significant milestone in the study of these compounds was the development of synthetic methods to prepare specific isomers. One notable early method for preparing a related compound, 2,3,5-trihydroxybenzoic acid, involved the persulfate oxidation of salicylic (B10762653) acid or gentisic acid, though these methods often resulted in poor yields and impure products. acs.org A newer synthesis developed for 2,3,5-trihydroxybenzoic acid involved treating 2,3,5-trimethoxybromobenzene with ethyllithium, followed by carbonation and demethylation. acs.org This highlights the importance of the trimethoxy-substituted precursor in accessing other functionalized benzoic acids.

The investigation into the synthesis of various methoxy-substituted benzoic acids and their derivatives has been driven by the desire to create compounds with specific properties. For example, the synthesis of basic esters of 3,4,5-trimethoxybenzoic acid was explored due to the potential for these compounds to exhibit pharmacological activity. cdnsciencepub.com These historical efforts have laid the groundwork for the more advanced and targeted research conducted today.

Overview of Current Academic Research Perspectives on 2,3,5-Trimethoxybenzoic Acid

Current research on this compound and its isomers continues to expand upon its foundational roles in synthesis and as a molecular probe. The compound itself is recognized as a valuable chemical intermediate and building block in organic synthesis. chemscene.comalfachemch.com Its unique substitution pattern makes it a useful starting material for creating more complex molecules with specific functionalities.

Modern computational methods, such as density functional theory (DFT), are being employed to study the electronic structure and properties of substituted benzoic acids, including methoxy-substituted variants. mdpi.comresearchgate.net These theoretical studies provide insights into gas-phase acidity and the influence of substituents on the molecule's reactivity, complementing experimental findings. mdpi.com

Furthermore, the broader class of trimethoxybenzoic acids is being investigated for various potential applications. For instance, derivatives of 3,4,5-trimethoxybenzoic acid have been studied for their potential biological activities. cymitquimica.comsolubilityofthings.com The 2,4,5-isomer has been used as an internal standard in the analysis of lignins and has been identified in plant extracts, showing potential anti-inflammatory properties. chemicalbook.commedchemexpress.com While specific recent studies focusing solely on this compound are not as prevalent in the search results as for its isomers, its role as a synthetic precursor remains a key area of interest within the academic community. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 36873-96-8 | alfachemch.com |

| Molecular Formula | C10H12O5 | alfachemch.com |

| Molecular Weight | 212.199 g/mol | alfachemch.com |

| Boiling Point | 356.3 ± 37.0 °C at 760 mmHg | alfachemch.com |

| Density | 1.2 ± 0.1 g/cm³ | alfachemch.com |

| Purity | 97% min | alfachemch.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-6-4-7(10(11)12)9(15-3)8(5-6)14-2/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLTVIITBRPPCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,5 Trimethoxybenzoic Acid and Its Key Intermediates

Classical and Established Synthetic Pathways to 2,3,5-Trimethoxybenzoic Acid

Traditional methods for synthesizing this compound have laid the groundwork for its production, often relying on regioselective functionalization and oxidative transformations.

Regioselective Functionalization Approaches

Achieving the specific 2,3,5-substitution pattern on the benzene (B151609) ring requires precise control over the introduction of functional groups. One established method involves the treatment of 2,3,5-trimethoxybromobenzene with ethyllithium, followed by carbonation to introduce the carboxylic acid group. acs.org This approach hinges on the selective lithiation of the aromatic ring, directed by the existing methoxy (B1213986) groups, followed by reaction with carbon dioxide (in the form of Dry Ice) to form the corresponding carboxylate, which is then protonated to yield the final acid. acs.org

Another classical approach starts from a different precursor, such as 2,4,5-trimethoxybenzoic acid. rptu.de The synthesis of such precursors often involves the methylation of corresponding polyhydroxybenzoic acids. For instance, gallic acid (3,4,5-trihydroxybenzoic acid) can be methylated using reagents like dimethyl sulfate (B86663) to produce 3,4,5-trimethoxybenzoic acid. silae.itlookchem.com While not directly yielding the 2,3,5-isomer, these methods highlight the general strategy of building the desired molecule through sequential functionalization of a simpler aromatic core.

Oxidative Transformations of Precursors to the Carboxylic Acid Moiety

An alternative to building the carboxylic acid group via carbonation is the oxidation of a pre-existing functional group on the trimethoxylated ring. For example, a precursor like 2,3,5-trimethoxybenzaldehyde (B33023) can be oxidized to the corresponding carboxylic acid. lookchem.com Various oxidizing agents can be employed for this transformation. For instance, the oxidation of 3,4,5-trimethoxybenzaldehyde (B134019) to 3,4,5-trimethoxybenzoic acid has been achieved using pyridinium (B92312) fluorochromate (PFC) in the presence of an acid catalyst. arabjchem.org Similarly, manganese dioxide (MnO2) has been used to oxidize 3,4,5-trimethoxybenzyl alcohol to the corresponding aldehyde, which can then be further oxidized to the carboxylic acid. nih.gov These oxidative methods provide a direct route to the benzoic acid moiety from more reduced precursors.

Modern and Sustainable Synthetic Innovations

Contemporary synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and sustainable methods. This has led to significant innovations in the synthesis of this compound and its intermediates.

Catalytic Strategies in Aromatic O-Methylation

Modern approaches often focus on the catalytic O-methylation of phenolic precursors. These methods offer advantages in terms of selectivity and reduced use of stoichiometric, and often toxic, methylating agents. For example, copper-catalyzed O-methylation of carboxylic acids using dimethyl sulfoxide (B87167) (DMSO) as a methyl source has been developed. researchgate.net While this particular study focused on the esterification of carboxylic acids, the generation of a methyl radical from DMSO points to potential applications in aromatic O-methylation.

Ionic liquids have also emerged as promising catalysts and solvents for methylation reactions. A patented method for the synthesis of 2,3,4-trimethoxybenzoic acid utilizes dimethyl carbonate (DMC) as a green methylating agent with an ionic liquid catalyst. google.com This approach avoids the use of toxic reagents like dimethyl sulfate. Such catalytic systems could be adapted for the synthesis of the 2,3,5-isomer, offering a more sustainable pathway.

Green Chemistry Principles Applied to Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organic synthesis. zenodo.org The use of ionic liquids and phase transfer catalysis falls under this umbrella. Ionic liquids, as mentioned, can serve as recyclable catalysts and solvents, minimizing waste. google.com Phase transfer catalysis can enhance reaction rates and efficiencies, particularly in multiphasic systems, allowing for milder reaction conditions and reduced solvent usage.

Visible-light-induced reactions represent another green chemistry approach. For instance, the oxidation of aldehydes to carboxylic acids can be achieved using photocatalysts under an oxygen atmosphere, offering a more environmentally benign alternative to traditional heavy metal oxidants. chemicalbook.com

Multi-Step Conversions from Readily Available Starting Materials

Complex molecules like this compound are often synthesized through multi-step sequences starting from simple, readily available materials. A new route for the preparation of 2,3,4-trimethoxybenzoic acid starts from pyrogallic acid, which is first etherified. researchgate.net The resulting 1,2,3-trimethoxybenzene (B147658) is then subjected to bromination, cyanation, and finally hydrolysis to yield the target benzoic acid. researchgate.net This strategic sequence allows for the construction of the desired substitution pattern from a simple precursor.

Another example involves the synthesis of 2,3-dimethoxybenzoic acid, which can be a precursor for further functionalization. uni-muenchen.de These multi-step syntheses, while sometimes lengthy, offer a high degree of control over the final product's structure and can be designed to utilize inexpensive and abundant starting materials.

Table of Synthetic Parameters

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,3,5-Trimethoxybromobenzene | Ethyllithium, Carbon Dioxide | This compound | 92 | acs.orglookchem.com |

| Pyrogallic Acid | Dimethyl Carbonate, Ionic Liquid | 1,2,3-Trimethoxybenzene | 92 | researchgate.net |

| 1,2,3-Trimethoxybenzene | N-Bromosuccinimide | 2,3,4-Trimethoxy Bromobenzene | 92.2 | researchgate.net |

| 2,3,4-Trimethoxy Bromobenzene | Cuprous Cyanide | 2,3,4-Trimethoxy Cyanobenzene | 69.5 | researchgate.net |

| 3,4,5-Trimethoxybenzaldehyde | Pyridinium Fluorochromate, TsOH | 3,4,5-Trimethoxybenzoic Acid | - | arabjchem.org |

Purification and Isolation Techniques in High-Purity Synthesis

The synthesis of high-purity this compound and its precursors necessitates robust purification and isolation strategies to remove byproducts, unreacted starting materials, and other impurities. The choice of technique is dictated by the specific impurities present and the desired final purity of the compound. Common methods employed include recrystallization, chromatography, and extraction, often used in combination to achieve optimal results.

Recrystallization is a primary technique for purifying crude solid products. The selection of an appropriate solvent system is critical. For instance, in the synthesis of related trimethoxybenzoic acid isomers, recrystallization from aqueous alcohol or a mixture of ethanol (B145695) and water has been reported to yield high-purity crystals. cdnsciencepub.comprepchem.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. For example, after certain synthetic steps, a solid residue can be recrystallized from aqueous alcohol to yield the purified product. cdnsciencepub.com

In cases where colored impurities are present, activated carbon is often employed as a decolorizing agent during recrystallization. A patent for the purification of 3,4,5-trimethoxybenzoic acid describes a process where the recrystallized product is heated with activated carbon in water to remove colored impurities before a final acidification and drying step. This method has been shown to reduce total impurities significantly. Another patent details the use of activated carbon in conjunction with recrystallization from petroleum ether to obtain a white, pure product of a key intermediate. google.com

Chromatographic techniques are invaluable for separating compounds with similar polarities. Flash chromatography on silica (B1680970) gel is a common laboratory-scale method. In one instance, a crude product was purified by flash chromatography using a mixture of ethyl acetate (B1210297) and hexanes as the eluent. mdpi.com High-performance liquid chromatography (HPLC) is another powerful tool, particularly for assessing purity and for preparative separations to isolate high-purity compounds. vulcanchem.comsielc.com Reverse-phase HPLC with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid can be used for the analysis and isolation of trimethoxybenzoic acid derivatives. sielc.com

Liquid-liquid extraction is frequently used during the workup of reaction mixtures to separate the desired product from water-soluble or acid/base-soluble impurities. After a reaction, the mixture might be poured into water and extracted with an organic solvent like diethyl ether. google.com The organic phases are then combined, dried, and concentrated to isolate the crude product. google.com Further purification can be achieved by washing the organic layer with aqueous solutions of acid or base to remove residual reactants or byproducts.

For industrial-scale purification, more specialized techniques may be employed. A patented process for purifying 3,4,5-trimethoxybenzoic acid involves dissolving the crude acid in a sodium carbonate solution to form the water-soluble sodium salt. Insoluble impurities are filtered off, and the high-purity acid is then precipitated by acidifying the solution with sulfuric acid. google.com Another patented method describes dissolving the refined product in methylene (B1212753) chloride, followed by filtration and controlled crystallization by cooling to obtain a high-purity product with a total impurity content of less than 0.25%. google.com

The effectiveness of these purification techniques is often evaluated using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and assess the purity of the final product and intermediates. tubitak.gov.tr

Here is a summary of purification techniques for trimethoxybenzoic acid and related compounds:

| Technique | Details | Purity Achieved | Source |

| Recrystallization | From aqueous alcohol | High Purity | cdnsciencepub.com |

| Recrystallization with Activated Carbon | Heated with activated carbon in water, followed by acidification | Reduces total impurities to <0.10% | |

| Recrystallization | From methylene chloride with controlled cooling | >99.75% | google.com |

| Flash Chromatography | Silica gel with ethyl acetate/hexanes eluent | Sufficient for subsequent reaction steps | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Reverse-phase with acetonitrile/water/acid mobile phase | Suitable for purity assessment and isolation | vulcanchem.comsielc.com |

| Extraction | With diethyl ether followed by washing | Crude product isolation | google.com |

| Salt Formation & Precipitation | Dissolution in sodium carbonate solution followed by acid precipitation | >99.9% |

Chemical Transformations and Derivatization Strategies of 2,3,5 Trimethoxybenzoic Acid

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 2,3,5-trimethoxybenzoic acid, enabling a variety of transformations including esterification, amidation, reduction, and decarboxylation. These reactions are fundamental in synthesizing a diverse range of derivatives.

Esterification of carboxylic acids is a common and crucial transformation. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a primary method for this conversion. youtube.comyoutube.com

The mechanism for Fischer esterification proceeds through several key steps, often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack. youtube.com

Nucleophilic Addition: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Deprotonation/Protonation (Proton Transfer): A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This converts one of the hydroxyls into a good leaving group (water). masterorganicchemistry.com

Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. youtube.commasterorganicchemistry.com

The reaction is an equilibrium process. To favor the formation of the ester, excess alcohol can be used, or water can be removed from the reaction mixture as it forms. youtube.commasterorganicchemistry.com A common technique involves using a solvent like toluene that forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus. masterorganicchemistry.com

For instance, esters of halogenated alcohols with 3,4,5-trimethoxybenzoic acid have been synthesized by reacting the corresponding trimethoxybenzoyl chloride with the alcohol. cdnsciencepub.com This acid chloride route is an alternative to Fischer esterification, particularly when the carboxylic acid is less reactive or the alcohol is precious.

Amide bond formation is a significant reaction for derivatives of this compound. Amides can be synthesized by reacting the carboxylic acid with an amine. This often requires the use of coupling agents to activate the carboxylic acid. For example, N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate a carboxylic acid, which then reacts with an amine to form the amide. researchgate.net

Another common method involves converting the carboxylic acid to a more reactive acyl chloride. For example, 3,4,5-trimethoxybenzoyl chloride can be reacted with primary alkylamines in a water-immiscible organic solvent to produce 3,4,5-trimethoxybenzoic acid amides in good yields. google.com This method is advantageous for creating a wide array of amide derivatives. A series of trimethoxybenzoic acid derivatives have been explored for their potential as efflux pump inhibitors in bacteria, highlighting the importance of amide derivatives in medicinal chemistry. nih.gov

Direct C-H amidation of benzoic acids has also been developed, utilizing the carboxylic acid as a traceless directing group. ibs.re.kr This iridium-catalyzed reaction with sulfonyl azides allows for the introduction of an amino group onto the aromatic ring, followed by a subsequent decarboxylation step. ibs.re.kr

The carboxylic acid group of this compound can be reduced to form either an aldehyde or a primary alcohol. The choice of reducing agent is critical in determining the final product.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids directly to primary alcohols. chemguide.co.uk The reaction is typically performed in a dry ether solvent, such as diethyl ether, due to the high reactivity of LiAlH₄ with water and alcohols. chemguide.co.uk The process involves an initial formation of a complex aluminum salt, which is then hydrolyzed with dilute acid to release the alcohol. chemguide.co.uk

Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than the starting carboxylic acid. Therefore, this transformation requires milder or more selective reagents. One common strategy is to first convert the carboxylic acid into a derivative like an acid chloride, which can then be reduced to the aldehyde using a less reactive reducing agent in what is known as the Rosenmund reduction. semanticscholar.org Alternatively, certain hydride reagents can be used under controlled conditions.

The resulting alcohols and aldehydes, such as 3,4,5-trimethoxybenzaldehyde (B134019) and 3,4,5-trimethoxyphenylcarbinol, are valuable intermediates in organic synthesis. google.com

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The ease of decarboxylation of benzoic acids is influenced by the substituents on the aromatic ring. Electron-donating groups, particularly at the ortho and para positions, can stabilize the transition state and facilitate the reaction. nih.gov

However, studies on various methoxy-substituted benzoic acids have shown different outcomes. For instance, while some phenolic benzoic acids are readily decarboxylated by rat caecal microflora, non-phenolic methoxy-acids like 3,4,5-trimethoxybenzoic acid showed no phenolic metabolites, indicating resistance to demethylation and subsequent decarboxylation under those conditions. oup.com In another context, treating 3,4,5-trimethoxybenzoic acid (TMBA) under certain conditions leads to both demethylation and decarboxylation, resulting in 2,6-dimethoxy phenol. google.com

The mechanism of acid-catalyzed decarboxylation often involves the formation of a conjugate acid of the carboxylic acid. researchgate.net A subsequent ring-protonation step can lead to C-C bond cleavage. researchgate.net However, the high energy of a protonated CO₂ intermediate suggests that alternative pathways, possibly involving early proton transfer to a water molecule concurrent with C-C bond cleavage, may be favored. researchgate.net The stability of the resulting aryl anion or carbocation intermediate is a key factor in the reaction's feasibility. The presence of activating ortho-substituents can lower the activation barriers for decarboxylation. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Trimethoxybenzene Ring

The trimethoxy-substituted benzene (B151609) ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Halogenation is a classic example of electrophilic aromatic substitution. The introduction of bromine or iodine onto the aromatic ring of trimethoxybenzoic acid derivatives can be achieved using various reagents and conditions. msu.edu

Bromination: The bromination of activated aromatic rings can be accomplished using various brominating agents. N-Bromosuccinimide (NBS) is a common reagent used for this purpose. google.comresearchgate.net For example, 2,6-dibromo-3,4,5-trimethoxybenzoic acid was synthesized from 2-iodo-3,4,5-trimethoxybenzoic acid via bromination and transhalogenation using KBrO₃ in an acidic medium. nih.gov The reaction of 1,3,5-trimethoxybenzene with neat bromine results in a vigorous reaction to form 1,3,5-tribromo-2,4,6-trimethoxybenzene. rsc.org This indicates the high reactivity of the trimethoxybenzene system towards bromination.

Iodination: Iodination of methoxy-substituted aromatic compounds can be achieved using elemental iodine in the presence of an oxidizing agent. researchgate.net A combination of iodine and silver trifluoroacetate has been used for the iodination of 3,4,5-trimethoxybenzoic acid to yield 2-iodo-3,4,5-trimethoxybenzoic acid. researchgate.net Another effective method for aromatic iodination uses iodic acid (HIO₃) as the sole iodinating reagent in a mixture of acetic acid, acetic anhydride, and sulfuric acid. nih.gov The choice of iodinating agent and reaction conditions can control the degree and position of iodination. For instance, using an I₂/AgNO₃ couple has been employed for the synthesis of triiodosubstituted benzoic acids. researchgate.net

The table below summarizes various halogenation conditions for related trimethoxybenzene and benzoic acid derivatives.

| Starting Material | Halogenating Agent/Conditions | Product | Reference |

| 2-Iodo-3,4,5-trimethoxybenzoic acid | KBrO₃, H₂SO₄ | 2,6-Dibromo-3,4,5-trimethoxybenzoic acid | nih.gov |

| 3,4,5-Trimethoxybenzoic acid | Iodine, Silver trifluoroacetate | 2-Iodo-3,4,5-trimethoxybenzoic acid | researchgate.net |

| 1,3,5-Trimethoxybenzene | Neat Bromine (Br₂) | 1,3,5-Tribromo-2,4,6-trimethoxybenzene | rsc.org |

| Methoxy-substituted benzenes | Iodic acid (HIO₃), H₂SO₄, AcOH/Ac₂O | Iodoarenes | nih.gov |

| 2,3,4-Trifluorobenzoic acid | NaIO₃, H₂SO₄ | 2,3,4-Trifluoro-5-iodobenzoic acid | google.com |

Nitration and Sulfonation Reactivity

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, are fundamental transformations for functionalizing aromatic rings. The reactivity and regioselectivity of these reactions on a substituted benzene ring are governed by the electronic nature of the substituents already present. In the case of this compound, the benzene ring is substituted with three electron-donating methoxy (-OCH₃) groups and one electron-withdrawing carboxylic acid (-COOH) group.

The cumulative effect of these groups determines the position of substitution. The three methoxy groups strongly activate the ring, making it more nucleophilic and reactive towards electrophiles like the nitronium ion (NO₂⁺) or sulfur trioxide (SO₃) compared to benzene itself. This activation is expected to overcome the deactivating effect of the carboxylic acid group. The primary sites for substitution on the this compound ring are the C4 and C6 positions. The C6 position is particularly activated as it is para to the methoxy group at C2 and ortho to the methoxy group at C5. The C4 position is activated by being ortho to both the C3 and C5 methoxy groups. However, the C6 position is generally favored as the most nucleophilic site, leading to the predicted major product being 6-nitro-2,3,5-trimethoxybenzoic acid or 2,3,5-trimethoxy-6-sulfobenzoic acid.

Site-Specific Functionalization Controlled by Methoxy Groups

The regiochemical outcome of electrophilic aromatic substitution on this compound is a clear example of site-specific functionalization dictated by the directing effects of its substituents, particularly the powerful influence of the methoxy groups. These groups exert their directing effect through resonance, donating electron density from the oxygen atom into the aromatic π-system. rsc.orgrsc.org This donation of electron density preferentially increases the nucleophilicity at the ortho and para positions.

In the this compound structure, the directing vectors of the three methoxy groups converge to strongly activate specific positions:

-OCH₃ at C2: Directs ortho to the (substituted) C3 position and para to the C6 position.

-OCH₃ at C3: Directs ortho to the C2 and C4 positions.

-OCH₃ at C5: Directs ortho to the C4 and C6 positions.

The carboxylic acid group at C1 deactivates the ring, especially at the ortho (C2, C6) and para (C4) positions, and directs incoming groups to the meta (C3, C5) positions, which are already substituted. However, the synergistic and powerful activating nature of the three methoxy groups dominates the reactivity of the ring.

The analysis of these competing effects leads to a clear prediction for site-specific functionalization:

Position C6: Receives strong activation from two methoxy groups (para from C2-OCH₃ and ortho from C5-OCH₃).

Position C4: Receives strong activation from two methoxy groups (ortho from C3-OCH₃ and ortho from C5-OCH₃).

Between these two sites, the C6 position is often predicted to be the primary site of electrophilic attack due to a combination of electronic factors and potentially less steric hindrance compared to the C4 position, which is flanked by two methoxy groups. This demonstrates how the strategic placement of methoxy groups can be used to control the introduction of new functional groups onto the benzene scaffold with high regioselectivity.

Cross-Coupling Reactions of Halogenated this compound Derivatives

Halogenated derivatives of this compound are valuable substrates for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov A notable example involves the use of 2,3,5-triiodobenzoic acid (TIBA) as a versatile starting material for the divergent synthesis of 1,3,5-trisubstituted benzenes. rsc.orgrsc.org

In this synthetic strategy, TIBA is first converted into various aryne precursors. These highly reactive intermediates then react with a range of nucleophiles to generate 5-iodo-1,3-disubstituted benzene derivatives. The crucial aspect of this methodology is that the iodine atom at the 5-position remains intact, serving as a handle for subsequent functionalization via cross-coupling. rsc.org

The final step in this sequence employs an Ullmann cross-coupling reaction, a copper-catalyzed process ideal for forming bonds between aryl halides and various nucleophiles, including N-heterocycles. organic-chemistry.orgwikipedia.org By reacting the 5-iodo-1,3-disubstituted benzene intermediates with aromatic N-heterocycles in the presence of a copper(I) iodide (CuI) catalyst and a base such as cesium carbonate (Cs₂CO₃), complex hetero-1,3,5-trisubstituted benzenes are synthesized. rsc.org This demonstrates the utility of halogenated this compound derivatives as platforms for building molecular complexity.

| 5-Iodo-1,3-disubstituted Benzene Substrate | N-Heterocycle Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| 5-Iodo-1-(methoxymethyl)-3-phenoxybenzene | 1H-Imidazole | 1-(3-(Methoxymethyl)-5-(1H-imidazol-1-yl)phenyl)benzene | 75% |

| 5-Iodo-1-(methoxymethyl)-3-phenoxybenzene | 1H-1,2,4-Triazole | 1-(3-(Methoxymethyl)-5-(1H-1,2,4-triazol-1-yl)phenyl)benzene | 70% |

| 5-Iodo-1-(methoxymethyl)-3-phenoxybenzene | 1H-Pyrazole | 1-(3-(Methoxymethyl)-5-(1H-pyrazol-1-yl)phenyl)benzene | 78% |

| 5-Iodo-1,3-bis(methoxymethyl)benzene | 1H-Imidazole | 1-(3,5-Bis(methoxymethyl)phenyl)-1H-imidazole | 72% |

Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Precursor

This compound and its derivatives serve as valuable precursors for the synthesis of more complex molecules, including those containing heterocyclic systems. Heterocycles are core components of many pharmaceuticals, natural products, and materials. nih.gov The functional groups and substitution pattern of this compound provide a scaffold that can be elaborated into larger, functionalized structures.

A powerful demonstration of this principle is found in the divergent synthesis of 1,3,5-trisubstituted benzenes starting from 2,3,5-triiodobenzoic acid (TIBA). rsc.orgresearchgate.net This multi-step process transforms the readily available starting material into a series of 5-iodo-1,3-disubstituted benzene intermediates. These intermediates are then used in a key Ullmann cross-coupling reaction to incorporate nitrogen-containing heterocycles. rsc.org

The reaction couples the iodinated benzene derivative with various aromatic N-heterocycles, such as imidazole, pyrazole, and 1,2,4-triazole. This copper-catalyzed C-N bond formation effectively uses the substituted benzoic acid framework to construct complex molecules that feature both a substituted benzene core and a heterocyclic moiety. This strategy highlights how this compound, through its halogenated derivatives, can be a cornerstone in building diverse molecular architectures that include important heterocyclic systems. rsc.org

Computational and Theoretical Investigations of 2,3,5 Trimethoxybenzoic Acid and Its Derivatives

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, stability, and reactivity of chemical compounds.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Charge Distributions

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 2,3,5-trimethoxybenzoic acid.

DFT calculations are employed to determine the optimized ground state geometry of the molecule, which corresponds to its most stable three-dimensional arrangement of atoms. This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until a stable structure is achieved. From this optimized geometry, various properties can be calculated, including bond lengths, bond angles, and dihedral angles.

For instance, studies on other substituted benzoic acids, such as 3-methoxy-2,4,5-trifluorobenzoic acid, have utilized DFT calculations to predict these geometric parameters and have found them to be in good agreement with experimental data obtained from X-ray diffraction. A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below to illustrate the type of data generated.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT) This table is for illustrative purposes only, as specific literature data for this compound is unavailable.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-COOH | ~1.49 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-OH | ~1.35 Å |

| Bond Angle | O=C-OH | ~122° |

| Dihedral Angle | C-C-C-O (Methoxy) | Variable |

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides information about the partial atomic charges on each atom in the molecule. This is crucial for understanding the molecule's polarity and identifying potential sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are routinely used to determine the energies of these frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Calculated using DFT) This table is for illustrative purposes only, as specific literature data for this compound is unavailable.

| Property | Calculated Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and its interactions with other molecules.

Rotational Barriers of Methoxy (B1213986) and Carboxyl Groups

The methoxy (-OCH₃) and carboxyl (-COOH) groups in this compound are not static; they can rotate around their single bonds. Conformational analysis involves mapping the energy of the molecule as a function of these rotations. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them (transition states).

Calculating the rotational barriers provides insight into the flexibility of the molecule. For example, in a study of 1,2,3-trimethoxybenzene (B147658), computational methods were used to determine the conformational probabilities generated by rotations about the ring-oxygen bonds. These calculations help to understand which conformations are most likely to exist at a given temperature.

Intramolecular Hydrogen Bonding and Steric Effects

The proximity of the methoxy and carboxyl groups on the benzene (B151609) ring can lead to intramolecular interactions. Intramolecular hydrogen bonding can occur between the hydrogen of the carboxyl group and an oxygen atom of a nearby methoxy group. Such interactions can significantly influence the preferred conformation and reactivity of the molecule. For instance, studies on 2,5-dimethoxybenzoic acid have shown the formation of an intramolecular hydrogen bond between the carboxylic acid group and the methoxy group at the 2-position.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a reaction.

For a molecule like this compound, computational studies could elucidate the mechanisms of reactions it might undergo, such as esterification, decarboxylation, or electrophilic aromatic substitution. These studies would involve locating the transition state structures, which are the highest energy points along the reaction pathway, and calculating the activation energy. This information is vital for understanding the kinetics and feasibility of a reaction. While specific mechanistic studies on this compound are not available, the methodologies have been widely applied to other organic reactions, providing valuable insights into their underlying mechanisms.

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption Maxima)

The prediction of spectroscopic parameters from fundamental quantum mechanical principles allows for a direct comparison with experimental data, aiding in spectral assignment and structural elucidation. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for these types of calculations on organic molecules.

NMR Chemical Shifts: The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for molecules like this compound is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. This approach calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shift is then determined by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. For similar aromatic systems, hybrid functionals like B3LYP, often paired with a basis set such as 6-311++G(d,p), have been shown to provide a good balance between accuracy and computational cost. While specific computational studies on this compound are not prevalent in the literature, the principles of these predictive methods are well-established for substituted benzoic acids.

IR Vibrational Frequencies: The vibrational frequencies observed in an Infrared (IR) spectrum correspond to the various vibrational modes of the molecule. Computational methods, primarily DFT, can calculate these frequencies by determining the second derivatives of the energy with respect to the atomic coordinates. This analysis yields a set of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical factor. For benzoic acid and its derivatives, characteristic vibrational modes include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretches of the methoxy and carboxylic acid groups, and various aromatic C-H and C-C vibrations.

UV-Vis Absorption Maxima: The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) region of the spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies from the ground state to various excited states. The wavelengths of maximum absorption (λmax) are then derived from these energies. For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions within the benzene ring and n → π* transitions involving the carbonyl and methoxy oxygen atoms. The choice of functional is crucial for accurate predictions, with range-separated functionals like CAM-B3LYP and ωB97XD often providing reliable results for the electronic spectra of benzoic acid derivatives. nih.gov

Table 1: Representative Spectroscopic Data While detailed first-principles computational data for this compound is not widely published, the following table presents typical experimental values that computational methods aim to reproduce.

| Spectroscopic Technique | Parameter | Typical Experimental Values for Aromatic Acids |

| Infrared (IR) | O-H Stretch (Carboxylic Acid) | ~3300 - 2500 cm⁻¹ (broad) docbrown.info |

| C=O Stretch (Carboxylic Acid) | ~1700 - 1680 cm⁻¹ docbrown.info | |

| C-O Stretch (Carboxylic Acid) | ~1320 - 1210 cm⁻¹ docbrown.info | |

| Aromatic C-H Stretch | ~3100 - 3000 cm⁻¹ docbrown.info | |

| UV-Visible | π → π* Transition (B-band) | ~230 nm researchgate.net |

| π → π* Transition (C-band) | ~280 nm researchgate.net |

Solvent Effects on Molecular Properties and Reactivity via Continuum and Explicit Solvent Models

The properties and reactivity of a molecule can be significantly influenced by its surrounding solvent environment. Computational chemistry employs several models to account for these solvent effects, which can be broadly categorized as implicit (continuum) and explicit models.

Continuum Solvent Models: Continuum models treat the solvent as a continuous medium with a uniform dielectric constant, rather than as individual molecules. ucl.ac.uk The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two of the most widely used continuum models. ucl.ac.uk These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent on properties like molecular geometry, electronic structure, and spectroscopic parameters. For a polar molecule like this compound, moving from a nonpolar to a polar solvent would be predicted to stabilize the ground state and potentially shift UV-Vis absorption bands.

Explicit Solvent Models: In contrast to continuum models, explicit solvent models treat individual solvent molecules directly. fiveable.me The solute molecule is surrounded by a number of solvent molecules in a simulation box, and the interactions between all molecules are calculated. This approach is much more computationally demanding but can capture specific short-range interactions, such as hydrogen bonding, which are crucial for accurately describing the solvation of molecules with functional groups like the carboxylic acid in this compound. Explicit solvent models are often used in molecular dynamics (MD) simulations to study the dynamic behavior of the solute and its solvation shell.

For studying chemical reactivity, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach. acs.orgq-chem.comgaussian.com In a QM/MM simulation, the reacting part of the system (e.g., the this compound molecule) is treated with a high-level quantum mechanical method, while the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. fiveable.me This allows for the investigation of reaction mechanisms and the calculation of activation energies in a realistic solvent environment, capturing both the electronic changes in the solute and the specific interactions with the surrounding solvent molecules.

2,3,5 Trimethoxybenzoic Acid As a Versatile Molecular Building Block in Advanced Materials and Supramolecular Chemistry

Utilization in Complex Organic Synthesis as a Core Scaffold

2,3,5-Trimethoxybenzoic acid serves as a valuable and versatile scaffold in the field of complex organic synthesis. Its substituted benzene (B151609) ring, featuring both a carboxylic acid group and three methoxy (B1213986) groups at specific positions, provides a unique combination of steric and electronic properties. This arrangement allows for regioselective functionalization, making it a strategic component in the construction of intricate molecular architectures.

Strategic Intermediate in the Total Synthesis of Complex Organic Molecules

The structural framework of this compound is embedded within a number of complex, biologically active natural products. Consequently, it has been utilized as a key starting material or intermediate in their total synthesis. The methoxy groups can be selectively demethylated to reveal hydroxyl groups, which can then be used for further chemical transformations, such as ether or ester formations, or can act as directing groups for subsequent reactions. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or reduction to an alcohol, further expanding its synthetic utility.

Precursor for Scaffold Structures in Chemical Library Synthesis

In the realm of drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally diverse compounds is paramount for identifying new lead compounds. Combinatorial chemistry is a powerful tool for the rapid synthesis of such libraries. The this compound core is an attractive precursor for creating these libraries due to its multiple functionalization points. By employing a variety of building blocks that can react with the carboxylic acid and potentially with the aromatic ring or modified methoxy groups, a vast array of derivatives can be systematically synthesized. This approach enables the exploration of a broad chemical space to discover molecules with desired biological or material properties.

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, to construct larger, well-defined molecular assemblies. Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired structures and properties. The functional groups present in this compound—a carboxylic acid (a strong hydrogen-bond donor and acceptor) and methoxy groups (weaker hydrogen-bond acceptors)—make it an excellent candidate for building supramolecular structures.

Formation of Co-crystals and Molecular Salts via Proton Transfer and Hydrogen Bonding

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. Molecular salts are formed through proton transfer from an acidic to a basic site. This compound can readily form co-crystals with other molecules that possess complementary hydrogen-bonding functionalities. The carboxylic acid group is particularly effective at forming robust hydrogen bonds with acceptors like amides, pyridines, or other carboxylic acids.

Furthermore, when combined with a suitable basic compound, proton transfer can occur from the carboxylic acid of this compound to the base, resulting in the formation of a molecular salt. The resulting trimethoxybenzoate anion and the protonated base are then held together by strong ionic interactions, which are often supplemented by a network of hydrogen bonds. The formation of these multi-component crystals can significantly alter the physicochemical properties of the parent molecules, such as solubility, melting point, and stability.

Design of Hydrogen-Bonded Organic Frameworks (HOFs) and Ordered Assemblies

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. The directionality and strength of hydrogen bonds allow for the rational design of HOFs with specific network topologies and pore sizes.

Application as a Ligand Precursor in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In coordination chemistry, organic molecules, known as ligands, bind to metal ions to form coordination complexes. When multitopic ligands are used, they can bridge multiple metal centers to create extended structures known as metal-organic frameworks (MOFs). MOFs are a class of crystalline porous materials with exceptionally high surface areas and tunable pore environments.

Synthesis of Metal Complexes with 2,3,5-Trimethoxybenzoate Ligands

The synthesis of metal complexes utilizing substituted benzoate (B1203000) ligands, such as 2,3,5-trimethoxybenzoate, typically involves the reaction of a soluble salt of the ligand with a metal salt in an appropriate solvent. While specific studies detailing the synthesis of complexes with 2,3,5-trimethoxybenzoate are not extensively documented in the surveyed literature, general methods can be inferred from the synthesis of complexes with its isomers, such as 3,4,5-trimethoxybenzoic acid.

A common method involves the preparation of an ammonium (B1175870) or alkali metal salt of the benzoic acid derivative, which is then reacted with a metal salt, often a nitrate (B79036) or chloride, in an aqueous or alcoholic solution. For instance, complexes of heavy lanthanides and yttrium with the isomeric 3,4,5-trimethoxybenzoic acid have been prepared by reacting a hot solution of the respective rare earth element nitrate with an equivalent amount of ammonium 3,4,5-trimethoxybenzoate. The resulting solid complexes are then isolated by filtration, washed, and dried. This straightforward precipitation method yields crystalline products with a defined metal-to-ligand stoichiometry, typically 1:3 for trivalent lanthanide ions.

Table 1: Representative Synthesis Method for Lanthanide Trimethoxybenzoates

| Step | Description |

|---|---|

| 1. Ligand Salt Preparation | An aqueous solution of the trimethoxybenzoic acid is neutralized with an ammonium hydroxide (B78521) solution to form the ammonium trimethoxybenzoate salt. |

| 2. Reaction | The ammonium trimethoxybenzoate solution is added to a hot aqueous solution containing the desired lanthanide nitrate salt. |

| 3. Precipitation | The metal complex precipitates from the solution upon reaction and cooling. |

| 4. Isolation & Purification | The solid product is filtered, washed with hot water to remove byproducts like ammonium nitrate, and dried at a controlled temperature (e.g., 303 K) to a constant weight. |

Characterization of the resulting complexes is typically performed using techniques such as elemental analysis to confirm the chemical composition, infrared (IR) spectroscopy to verify the coordination of the carboxylate group to the metal ion, and thermogravimetric analysis (TGA) to study their thermal decomposition behavior.

Design and Construction of Metal-Organic Frameworks (MOFs) Utilizing 2,3,5-Trimethoxybenzoate as a Linker

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic ligands, known as linkers. The properties of MOFs are highly dependent on the geometry and functionality of these linkers. Aromatic carboxylic acids are a major class of linkers used in MOF synthesis.

Despite the suitability of substituted benzoic acids for constructing MOFs, a review of the available scientific literature did not yield specific examples of Metal-Organic Frameworks that have been designed and constructed using this compound as the primary organic linker. Research in this area has largely focused on other isomers or differently functionalized benzoate derivatives.

Exploration of Coordination Modes and Structural Topologies in MOFs

The coordination mode of the carboxylate group of a linker is a critical factor that dictates the final structure and topology of a coordination polymer or MOF. While no MOFs based on 2,3,5-trimethoxybenzoate are documented in the searched literature, the potential coordination modes can be understood by examining complexes formed with isomeric ligands. The carboxylate group (–COO⁻) can bind to metal centers in several ways, influencing the dimensionality and connectivity of the resulting network.

Common coordination modes observed for benzoate-type ligands in metal complexes include:

Monodentate: The carboxylate group binds to a single metal ion through one of its oxygen atoms.

Chelating Bidentate: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring.

Bridging Bidentate: Each oxygen atom of the carboxylate group binds to a different metal ion, bridging them together. This mode is very common in the formation of coordination polymers and MOFs.

In lanthanide complexes with substituted benzoates, such as 2,4-dimethylbenzoate, the carboxylate ligands have been observed to adopt chelating bidentate, bridging bidentate, and even bridging tridentate coordination modes within the same structure. The specific mode adopted depends on factors like the nature of the metal ion, the presence of other ancillary ligands, and the reaction conditions. These varied coordination possibilities allow for the formation of diverse structural topologies, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.

Table 2: Common Coordination Modes of Carboxylate Ligands in Coordination Polymers

| Coordination Mode | Description | Connectivity |

|---|---|---|

| Monodentate | Binds to one metal center through one oxygen atom. | Terminates a chain or decorates a metal center. |

| Chelating Bidentate | Binds to one metal center through both oxygen atoms. | Forms a stable ring with a single metal center. |

| Bridging Bidentate | Binds to two different metal centers, one oxygen per metal. | Links metal centers to form 1D, 2D, or 3D networks. |

| Bridging Tridentate | Utilizes both oxygen atoms to bridge multiple metal centers. | Can lead to higher connectivity and more complex topologies. |

Incorporation into Polymeric Materials and Functionalized Surfaces

Monomer for the Synthesis of Polyesters and Polyamides

Polyesters and polyamides are major classes of condensation polymers formed from monomers containing at least two functional groups. For a molecule like this compound to act as a monomer in these polymerizations, it would typically require modification to introduce a second reactive functional group (e.g., a hydroxyl or an amine group) in addition to its carboxylic acid group, making it an AB-type monomer. Alternatively, it could be functionalized to be an AA- or BB-type monomer (e.g., by converting it to a diacid or a diol).

However, a comprehensive search of the scientific literature did not reveal specific studies or reports on the use of this compound as a direct monomer for the synthesis of polyesters or polyamides.

Chemical Modification of Material Surfaces with this compound Derivatives

The functionalization of material surfaces is a key strategy for tailoring their properties, such as wettability, biocompatibility, or chemical reactivity. Carboxylic acids and their derivatives can be used to modify surfaces that possess complementary reactive groups (e.g., hydroxyl or amine groups) through the formation of ester or amide bonds.

While the concept is chemically feasible, the surveyed literature does not provide specific examples or detailed research on the application of this compound or its derivatives for the chemical modification of material surfaces.

Advanced Methodologies for Analytical Characterization in Chemical Research

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 2,3,5-trimethoxybenzoic acid (C₁₀H₁₂O₅), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 6.1.1: Theoretical Mass of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|

Beyond molecular formula confirmation, mass spectrometry provides critical information through fragment analysis. In tandem MS (MS/MS), the molecular ion is isolated and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a molecular fingerprint, offering insights into the compound's structure. While detailed, peer-reviewed fragmentation studies specifically for the 2,3,5-isomer are not widely published, a general fragmentation pattern for methoxybenzoic acids would be expected. Key fragmentation pathways would likely involve:

Loss of a methyl group (•CH₃) from a methoxy (B1213986) substituent.

Decarboxylation, leading to the loss of CO₂.

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Cleavage of the methoxy groups, potentially involving the loss of formaldehyde (CH₂O).

A detailed analysis of these fragments would help confirm the connectivity of the atoms within the this compound molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. While standard ¹H and ¹³C NMR provide primary data, advanced techniques like 2D NMR are essential for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy group protons. The two aromatic protons would appear as doublets, with their chemical shifts and coupling constants being characteristic of their 1,2,4,5-tetrasubstituted pattern. The three methoxy groups would likely appear as three distinct singlets in the typical methoxy region of the spectrum.

¹³C NMR: The carbon NMR spectrum would show ten distinct signals: one for the carboxylic acid carbon, six for the aromatic carbons (three substituted and three proton-ated), and three for the methoxy carbons.

2D NMR: Advanced 2D NMR experiments would be crucial for definitive assignment.

COSY (Correlation Spectroscopy): Would show correlation between the two adjacent aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each aromatic proton signal to its directly attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons over two to three bonds. This is particularly useful for connecting the methoxy protons to their respective attachment points on the aromatic ring and the aromatic protons to the carboxylic carbon, thus confirming the 2,3,5-substitution pattern.

Solid-State NMR could further be used to study the compound in its crystalline form, providing information on molecular packing and conformation in the solid state, which can differ from the solution state.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.

To date, a published crystal structure specifically for this compound is not available in open-access crystallographic databases. Research on related compounds, such as derivatives of 3,4,5-trimethoxybenzoic acid, has been published, but this data cannot be extrapolated to the 2,3,5-isomer.

If a suitable single crystal of this compound were grown, X-ray diffraction analysis would yield a detailed structural model. Key data obtained would include:

Table 6.3.1: Expected Crystallographic Data Parameters for this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O). |

| Bond Angles | Angles formed by three connected atoms (e.g., O-C-O). |

| Torsion Angles | Angles describing the conformation of the methoxy and carboxyl groups relative to the benzene (B151609) ring. |

This information is crucial for understanding the molecule's solid-state properties and for computational modeling studies.

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups, making these methods excellent for functional group identification.

Specific, fully assigned IR and Raman spectra for this compound are not widely available. However, the spectra would be expected to exhibit characteristic bands for its constituent functional groups.

Table 6.4.1: Expected Characteristic Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching (H-bonded) | ~3300-2500 (very broad) | Weak or not observed |

| C-H (Aromatic) | Stretching | ~3100-3000 | Strong |

| C-H (Methoxy) | Stretching | ~2950-2850 | Strong |

| C=O (Carboxylic Acid) | Stretching | ~1710-1680 (strong) | Moderate |

| C=C (Aromatic) | Ring Stretching | ~1600 and ~1475 | Strong |

| C-O | Stretching (Aryl ether & acid) | ~1320-1210 and ~1150-1000 | Moderate |

IR spectroscopy would be particularly sensitive to the polar C=O and O-H bonds, showing a strong, broad absorption for the hydroxyl group due to hydrogen bonding and a sharp, intense peak for the carbonyl group. Raman spectroscopy would be more sensitive to the non-polar C=C bonds of the aromatic ring and the C-H stretching vibrations, providing complementary information for a full vibrational analysis.

Future Directions and Emerging Research Avenues for 2,3,5 Trimethoxybenzoic Acid

Development of Novel and Highly Efficient Catalytic Systems for Synthesis

The efficient and regioselective synthesis of 2,3,5-trimethoxybenzoic acid is a primary challenge that, if addressed, could unlock its broader application. Current synthetic routes for related isomers often rely on multi-step processes involving methylation, bromination, cyanation, and hydrolysis, which can be resource-intensive and generate significant waste. google.comresearchgate.net Future research will likely focus on the development of sophisticated catalytic systems that offer higher efficiency, selectivity, and sustainability.

Key areas for development include:

Regioselective C-H Carboxylation: A significant breakthrough would be the development of a catalytic system capable of directly and selectively carboxylating 1,2,4-trimethoxybenzene (B152335) at the 5-position. This would streamline the synthesis, reducing the number of steps required. Research into transition-metal catalysts, particularly those based on palladium, rhodium, or copper, could yield systems that can direct carboxylation with high precision, avoiding the formation of unwanted isomers.

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The exploration of engineered O-methyltransferases (OMTs) could enable the precise methylation of a dihydroxy-methoxy-benzoic acid precursor at the desired positions. Similarly, specific carboxylases could be developed to act on a trimethoxybenzene scaffold.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as zeolites or metal-organic frameworks (MOFs), could simplify product purification and catalyst recycling. Future work could involve designing catalysts with pore sizes and active sites tailored to the specific geometry of the reactants, thereby favoring the formation of the 2,3,5- isomer. For instance, ionic liquids have been used as catalysts in the synthesis of 2,3,4-trimethoxybenzoic acid from pyrogallic acid, suggesting a potential avenue for developing reusable and efficient catalytic media. google.comresearchgate.net

| Catalytic Approach | Potential Advantages | Research Focus |

|---|---|---|

| Transition-Metal Catalysis | High reactivity; potential for direct C-H activation. | Development of ligands to control regioselectivity in carboxylation. |

| Biocatalysis (Enzymes) | Exceptional selectivity; mild reaction conditions; environmentally benign. | Engineering O-methyltransferases or carboxylases for specific substrate recognition. |

| Heterogeneous Catalysis | Ease of separation; catalyst reusability; suitability for flow chemistry. | Design of shape-selective zeolites or functionalized MOFs. |

Exploration of Advanced Applications in Smart Materials and Nanotechnology

The unique substitution pattern of this compound suggests its potential as a building block for advanced materials, an area that remains largely unexplored. The molecule possesses a hydrophilic carboxylic acid group and a more hydrophobic trimethoxy-substituted phenyl ring, giving it amphiphilic character. This structure could be exploited in the creation of smart materials and for nanotechnology applications.

Emerging research could focus on:

Liquid Crystals: The rigid core and potential for hydrogen bonding and dipole-dipole interactions make derivatives of this compound candidates for the synthesis of novel liquid crystalline materials. By esterifying the carboxylic acid with long-chain alcohols or other mesogenic units, it may be possible to create compounds that exhibit specific phase transitions in response to temperature or electric fields.

Stimuli-Responsive Polymers: The carboxylic acid group can be readily polymerized or grafted onto polymer backbones. The methoxy (B1213986) groups can influence the polymer's solubility and thermal properties. This opens the door to creating polymers that respond to changes in pH, temperature, or ionic strength, with potential applications in drug delivery, sensors, or self-healing materials.

Self-Assembled Monolayers (SAMs): The carboxylate head group can anchor the molecule to various metal oxide surfaces, while the substituted phenyl ring provides a functionalizable interface. This could be used to modify the surface properties of nanoparticles or electrodes. The specific arrangement of the methoxy groups could direct the packing of the molecules in the monolayer, influencing surface wettability, corrosion resistance, or biocompatibility. Research on the self-assembly of other benzoic acid derivatives has shown their ability to form ordered structures, a principle that could be extended here. frontiersin.org

| Application Area | Key Molecular Feature | Potential Functionality |

|---|---|---|

| Liquid Crystals | Rigid aromatic core and asymmetric substitution. | Formation of mesophases for display or sensor technologies. |

| Stimuli-Responsive Polymers | Polymerizable carboxylic acid group. | Materials that change properties in response to pH or temperature. |

| Functional Nanoparticle Coatings | Carboxylate head group for surface anchoring. | Modification of nanoparticle solubility, stability, and biocompatibility. |

Integration with Automated Synthesis and Flow Chemistry Platforms

Modern chemical synthesis is increasingly moving towards automation and continuous manufacturing to improve efficiency, safety, and reproducibility. wikipedia.org The synthesis of this compound is well-suited for adaptation to these modern platforms.

Future integration could involve:

Continuous Flow Synthesis: Performing multi-step syntheses in continuous flow reactors offers significant advantages over traditional batch processes, including superior heat and mass transfer, precise control over reaction time, and enhanced safety, especially when dealing with hazardous reagents or intermediates. polimi.itacs.org A future production line could consist of interconnected reactor modules, each performing a single step (e.g., methylation, carboxylation, purification), allowing for an uninterrupted, end-to-end synthesis of the final product. google.comrsc.org

Automated Reaction Optimization: Automated synthesis platforms can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions to identify the optimal parameters for yield and purity. merckmillipore.comchemspeed.commetoree.com This high-throughput approach could accelerate the discovery of efficient synthetic routes for this compound, a process that would be slow and laborious using manual methods.

Real-Time Analytics and Control: Integrating online analytical tools (such as IR spectroscopy or mass spectrometry) into a flow system would allow for real-time monitoring of the reaction progress. mt.com This data can be fed into a control system that automatically adjusts parameters like temperature or flow rate to maintain optimal conditions, ensuring consistent product quality and maximizing yield.

| Parameter | Traditional Batch Synthesis | Future Automated Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor volumes and better heat control. polimi.it |

| Efficiency | Time-consuming, with manual workup between steps. | Continuous production with integrated purification; faster optimization. wikipedia.org |

| Reproducibility | Prone to human error and batch-to-batch variability. | High precision and consistency due to computer control. mt.com |

| Scalability | Challenging, often requires re-optimization. | Easier to scale by running the system for longer periods or in parallel. |

Deeper Theoretical Insights into Structure-Reactivity Relationships and Self-Assembly Processes

Computational chemistry provides powerful tools for understanding molecular behavior and predicting properties, guiding experimental work and accelerating discovery. For this compound, theoretical studies are crucial for elucidating the fundamental principles that govern its reactivity and its potential to form organized supramolecular structures.

Key areas for theoretical investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure of the molecule. vjst.vn By mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic reactions. nih.govnih.gov Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution, identifying regions prone to hydrogen bonding and other non-covalent interactions. researchgate.net Such studies are essential for understanding the molecule's reactivity and designing new catalysts. banglajol.infojmchemsci.com

Reaction Mechanism Elucidation: Computational modeling can be used to map the energy profiles of potential reaction pathways. This allows researchers to understand the transition states and intermediates involved in the synthesis of this compound, helping to optimize reaction conditions and select catalysts that lower the activation energy for the desired pathway.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of many molecules over time, providing a dynamic picture of self-assembly processes. acs.orgrsc.org These simulations could predict how this compound molecules organize in different solvents or on a surface, revealing the stable hydrogen-bonding motifs and stacking arrangements. researchgate.net This knowledge is invaluable for designing experiments aimed at creating the smart materials and nanostructures discussed previously.

| Computational Method | Parameter/Property to Investigate | Scientific Insight |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, MEP, NBO analysis. vjst.vnresearchgate.net | Prediction of chemical reactivity, sites for intermolecular interactions. |

| Transition State Theory | Reaction energy profiles, activation energies. | Understanding reaction mechanisms and catalyst function. |

| Molecular Dynamics (MD) | Radial distribution functions, interaction energies. | Modeling self-assembly in solution and on surfaces. acs.org |

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2,3,5-trimethoxybenzoic acid, and how can purity be optimized?

Answer : Synthesis typically involves functionalization of a benzene precursor. For example, 3,4,5-trimethoxybenzoic acid is synthesized via methoxylation of gallic acid derivatives followed by oxidation . For 2,3,5-substituted analogs, iodination and allylation steps (as seen in related trimethoxybenzene derivatives) may be adapted . Key steps:

- Methoxylation : Use methyl iodide or dimethyl sulfate under alkaline conditions.

- Purification : Recrystallization from ethanol/water mixtures (common for methoxybenzoic acids) or preparative TLC .

- Purity Validation : HPLC with UV detection (λ = 254–280 nm) and NMR (¹H/¹³C) to confirm substitution patterns .

Q. Q2. How should researchers characterize this compound, and what spectral data are critical?

Answer :

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and methoxy (C-O) bands at 2830–2980 cm⁻¹ .

- NMR Analysis :

- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions